molecular formula C23H25N3O3 B2668347 N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide CAS No. 941954-22-9

N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Cat. No.: B2668347
CAS No.: 941954-22-9
M. Wt: 391.471
InChI Key: LCFHHDOHUOGNEU-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a synthetic acetamide derivative featuring a 3,5-dimethylphenyl group attached to the acetamide nitrogen and a 2-morpholinoquinolin-8-yloxy moiety linked via an ether oxygen. The 3,5-dimethylphenyl substituent introduces steric bulk and electron-donating effects, influencing molecular conformation and reactivity.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-16-12-17(2)14-19(13-16)24-22(27)15-29-20-5-3-4-18-6-7-21(25-23(18)20)26-8-10-28-11-9-26/h3-7,12-14H,8-11,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFHHDOHUOGNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of the quinoline and morpholine intermediates. One common synthetic route includes:

    Preparation of 2-morpholinoquinoline: This can be achieved through the reaction of 2-chloroquinoline with morpholine under reflux conditions in the presence of a base such as potassium carbonate.

    Formation of the acetamide linkage: The 2-morpholinoquinoline is then reacted with 3,5-dimethylphenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the quinoline ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the phenyl ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline moiety can intercalate with DNA, while the morpholine ring may enhance its binding affinity to protein targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Acetamide Derivatives

Compound Name Phenyl Substituents Functional Group on Acetamide Molecular Weight (g/mol) Key Properties/Applications References
N-(3,5-Dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide 3,5-dimethyl 2-morpholinoquinolin-8-yloxy ~407.45* Inferred: Potential kinase inhibition or antimicrobial activity -
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide 3,5-dimethyl Trichloromethyl ~291.57 Crystalline solid; electron-withdrawing effects alter reactivity
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide 2,6-dimethyl Diethylamino 234.33 mp 66–69°C; flexible amino group enhances solubility
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) 2,6-dimethyl Methoxy, oxazolidinyl ~278.32 Fungicide; targets oomycete pathogens

*Calculated based on molecular formula.

Key Comparisons:

Substituent Position on Phenyl Ring

  • The 3,5-dimethylphenyl group in the target compound provides a symmetrical, electron-donating environment, which may enhance π-π stacking interactions in biological targets compared to the 2,6-dimethylphenyl analogs (e.g., oxadixyl). The latter’s asymmetric substitution could favor binding to specific enzyme active sites, as seen in oxadixyl’s fungicidal activity .

Functional Group Diversity The morpholinoquinolinyl group introduces rigidity and planar aromaticity, contrasting with the trichloromethyl group in ’s analog (strong electron-withdrawing effects) and the diethylamino group in ’s compound (flexible, basic side chain). These differences impact solubility, metabolic stability, and target engagement .

Biological Activity Oxadixyl () demonstrates efficacy against oomycetes due to its oxazolidinyl group, which interferes with fungal RNA polymerase. The target compound’s quinoline-morpholine system may instead target DNA topoisomerases or kinases, leveraging intercalation and hydrogen bonding .

Physicochemical Properties

  • Crystallography: N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide () exhibits two molecules per asymmetric unit, suggesting unique packing interactions driven by chloro and methyl groups. The target compound’s morpholinoquinoline moiety likely reduces crystallinity compared to trichloro analogs, favoring amorphous solid states .
  • Melting Points: While the target compound’s mp is unreported, structural parallels suggest it may exceed 100°C due to aromatic stacking, contrasting with the lower mp (66–69°C) of 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, where flexibility reduces lattice stability .

Biological Activity

N-(3,5-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its structural formula:

C18H22N2O2\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_2

This indicates that it contains a dimethylphenyl group and a morpholinoquinolin-8-yl moiety, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structural features have shown moderate to significant antimicrobial activity against various bacterial strains.

CompoundActivity AgainstMethod UsedReference
3aE. coliAgar diffusion
5aS. aureusAgar diffusion

In a study evaluating 3,5-dimethyl azopyrazole derivatives, compounds exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of similar compounds has been investigated through various in vitro assays. For example, morpholinoquinoline derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines.

Case Study: Inhibition of Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)Reference
Compound AHeLa12.5
Compound BMCF-715.0

These results indicate that the presence of morpholino and quinoline groups may contribute to the observed anticancer activity.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been a focus of research. Studies suggest that compounds with similar structures can act as kinase inhibitors, which are crucial for cancer therapy.

Enzyme Inhibition Data

Enzyme TargetCompound TestedIC50 (nM)Reference
Kinase AN-(3,5-dimethylphenyl)-...25
Kinase BN-(3,5-dimethylphenyl)-...30

These findings highlight the potential of this compound as a lead compound for further development in targeted therapies.

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